3-(Cyclohexyloxy)propan-1-amine

Description

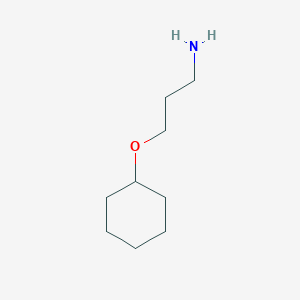

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXXYJYSVHQULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407183 | |

| Record name | 3-(cyclohexyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16728-63-5 | |

| Record name | 3-(Cyclohexyloxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(cyclohexyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Cyclohexyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclohexyloxy)propan-1-amine is a primary amine featuring a cyclohexyloxy group linked to a propyl amine backbone. This unique combination of a bulky, lipophilic cyclohexyloxy moiety and a reactive primary amine function makes it an interesting building block for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and purification, and an exploration of its potential role in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These data are essential for its handling, characterization, and application in chemical synthesis.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | [1][2] |

| Molecular Weight | 157.25 g/mol | [1][2] |

| CAS Number | 16728-63-5 | [1][2] |

| Appearance | Liquid (at room temperature) | Inferred from properties |

| Boiling Point | 72-74 °C at 4.5 Torr | |

| Density | 0.9281 g/cm³ | |

| pKa (predicted) | 9.70 ± 0.10 |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 1.3 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 4 | [1][2] |

| Exact Mass | 157.146664 g/mol | [1][2] |

| Monoisotopic Mass | 157.146664 g/mol | [1][2] |

| Topological Polar Surface Area | 35.3 Ų | [1][2] |

Spectral Data

Spectral data is crucial for the unambiguous identification and characterization of this compound.

Table 3: Spectral Data Summary

| Technique | Key Features | Source |

| ¹³C NMR | Data available in spectral databases. | [1] |

| Infrared (IR) Spectroscopy | Data available in spectral databases. | [1] |

| Mass Spectrometry (MS) | Predicted m/z values available. |

Synthesis and Purification

Synthesis via Reductive Amination of 3-(Cyclohexyloxy)propanal

This is a common and efficient method for the preparation of primary amines from aldehydes.[3][4][5][6][7]

-

Formation of the Imine: To a solution of 3-(cyclohexyloxy)propanal (1.0 eq) in a suitable solvent such as methanol or ethanol, is added a solution of ammonia (excess, e.g., 7 M in methanol) at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction of the Imine: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. The reaction is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude this compound.

Caption: Reductive Amination Synthesis Workflow.

Synthesis from 3-(Cyclohexyloxy)propan-1-ol

This multi-step synthesis involves the conversion of the starting alcohol to a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction.

-

Activation of the Alcohol: To a solution of 3-(cyclohexyloxy)propan-1-ol (1.0 eq) and a base such as triethylamine or pyridine in an aprotic solvent (e.g., dichloromethane) at 0 °C, is added methanesulfonyl chloride (1.1 eq) dropwise. The reaction is stirred at room temperature until completion. The resulting mesylate is then worked up by washing with aqueous acid, base, and brine, followed by drying and concentration.

-

Azide Formation: The crude mesylate is dissolved in a polar aprotic solvent such as DMF, and sodium azide (NaN₃, 1.5 eq) is added.[8] The reaction mixture is heated to 60-80 °C and stirred for several hours.[8] After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude 3-(cyclohexyloxy)propyl azide.

-

Reduction of the Azide: The crude azide is dissolved in a suitable solvent like THF or ethanol. A reducing agent such as lithium aluminum hydride (LiAlH₄) in THF at 0 °C, or catalytic hydrogenation (H₂ gas with a palladium catalyst) is used to reduce the azide to the primary amine. After the reaction is complete, a careful work-up procedure is followed to quench the reducing agent and isolate the product.

Caption: Multi-step Synthesis from Alcohol.

Purification

The crude this compound can be purified by standard laboratory techniques.

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is typically used. To prevent peak tailing, which is common with amines on silica gel, a small amount of a basic modifier like triethylamine (0.5-1%) can be added to the mobile phase.

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product. The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Danger | H302: Harmful if swallowed.[2] H314: Causes severe skin burns and eye damage.[2] H335: May cause respiratory irritation.[2] |

Precautionary Statements: P260, P261, P264, P270, P271, P280, P301+P310, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P403+P233, P405, P501.[2]

Applications in Drug Development

While direct studies on the biological activity of this compound are limited in publicly available literature, its structural features suggest potential as a building block in drug discovery, particularly in the area of cardiovascular medicine.

Potential as a Precursor for Beta-Blockers

The aryloxypropanolamine scaffold is a well-established pharmacophore in a class of drugs known as beta-blockers, which are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.[9][10] A closely related analog, 1-Amino-3-cyclohexyloxy-propan-2-ol, has been identified as a precursor for the synthesis of beta-blockers.[11][12] It is plausible that this compound could serve a similar role, where the primary amine can be further functionalized to introduce substituents that modulate the compound's affinity and selectivity for β-adrenergic receptors.

Caption: Hypothetical Drug Discovery Workflow.

Signaling Pathway of Beta-Adrenergic Receptors

Beta-blockers exert their therapeutic effects by antagonizing the action of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Caption: β-Adrenergic Receptor Signaling Pathway.

Conclusion

This compound is a chemical compound with a unique structural framework that holds promise as a versatile building block in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, plausible synthetic routes, and safety information. While direct evidence of its application in drug development is currently sparse, its structural similarity to known precursors of beta-blockers suggests a promising avenue for future research. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers and scientists interested in exploring the potential of this and related molecules in the development of novel therapeutic agents. Further investigation into the biological activity and structure-activity relationships of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C9H19NO | CID 4962869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jocpr.com [jocpr.com]

- 7. youtube.com [youtube.com]

- 8. rsc.org [rsc.org]

- 9. jmedchem.com [jmedchem.com]

- 10. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Technical Guide: 3-(Cyclohexyloxy)propan-1-amine (CAS Number: 16728-63-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cyclohexyloxy)propan-1-amine is a primary amine featuring a cyclohexyloxy group. Primarily documented as a chemical intermediate, this compound serves as a building block in the synthesis of more complex molecules. Publicly available data on its direct biological activity is limited; however, its structural motifs are found in pharmacologically active compounds. This guide provides a consolidated overview of its known chemical and physical properties, a general synthetic approach, and safety information. Due to the absence of published research on its direct biological effects, this document focuses on its chemical characteristics rather than biological signaling pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical databases and supplier information.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 16728-63-5 | [1] |

| Molecular Formula | C₉H₁₉NO | [1] |

| Molecular Weight | 157.25 g/mol | [1] |

| IUPAC Name | 3-cyclohexyloxypropan-1-amine | [1] |

| Boiling Point | 72-74 °C (at 4.5 Torr) | ChemicalBook |

| Density | 0.9281 g/cm³ (Predicted) | ChemicalBook |

| pKa | 9.70 ± 0.10 (Predicted) | ChemicalBook |

| XLogP3 | 1.3 | [1] |

Table 2: Spectroscopic Data Identifiers

| Spectrum Type | Source / Instrument | Notes |

| ¹³C NMR | Bruker AM-270 | Data available via PubChem from Wiley-VCH GmbH. |

| FTIR | Bruker IFS 85 | Data available via PubChem from SpectraBase. |

Detailed spectral data such as peak lists and chemical shifts are not consistently available in public databases but can be found through resources like PubChem, which aggregate spectral information.[1]

Synthesis and Manufacturing

General Experimental Protocol: Synthesis via Nucleophilic Substitution

A common method for the synthesis of such ether amines involves a two-step process: etherification followed by conversion of a terminal group to an amine.

-

Step 1: Williamson Ether Synthesis. Cyclohexanol is deprotonated with a strong base (e.g., sodium hydride) to form the cyclohexoxide anion. This nucleophile is then reacted with a 3-halopropanol derivative (e.g., 3-chloropropan-1-ol or 3-bromopropan-1-ol) to form 3-(cyclohexyloxy)propan-1-ol.

-

Step 2: Conversion to Amine. The terminal hydroxyl group of 3-(cyclohexyloxy)propan-1-ol is converted to a better leaving group, for example, by mesylation or tosylation. Subsequent reaction with an amine source, such as sodium azide followed by reduction (e.g., with LiAlH₄ or H₂/Pd), yields the final product, this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the probable synthetic pathway.

Caption: Probable synthetic workflow for this compound.

Applications in Research and Drug Development

There is no direct evidence of this compound itself being a pharmacologically active agent. Its utility is as a precursor or building block for more complex molecules. The structural motif is relevant in medicinal chemistry. For instance, related structures like 1-amino-3-cyclohexyloxy-propan-2-ol are known intermediates in the synthesis of beta-blockers.[2]

Furthermore, literature reviews indicate that this compound and its precursors have been cited in research focused on the development of dual-acting agents for thromboxane receptor antagonism and thromboxane synthase inhibition, which are targets for anti-platelet therapies.[3][4] This contextualizes its role within synthetic campaigns targeting cardiovascular disease.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

This information is based on GHS classifications provided to the ECHA C&L Inventory.[1]

Conclusion

This compound (CAS 16728-63-5) is a chemical intermediate with well-defined physical and chemical properties. While it lacks documented direct biological activity or involvement in cellular signaling, its structural framework makes it a relevant building block in medicinal chemistry, particularly in the synthesis of cardiovascular drugs like thromboxane receptor antagonists. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its corrosive and toxic properties. Further research into the pharmacological activities of its derivatives may reveal new therapeutic applications.

References

- 1. This compound | C9H19NO | CID 4962869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-(cyclohexylmethoxy)propan-1-amine (C10H21NO) [pubchemlite.lcsb.uni.lu]

- 3. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]

- 4. Human Cytochrome P450 Enzymes 5-51 as Targets of Drugs and Natural and Environmental Compounds: Mechanisms, Induction, and Inhibition—Toxic Effects and Benefits - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Cyclohexyloxy)propan-1-amine

This technical guide provides a comprehensive overview of 3-(Cyclohexyloxy)propan-1-amine, a chemical compound with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and safety considerations.

Chemical Properties and Data

This compound is a primary amine containing a cyclohexyloxy group. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C9H19NO[1][2][3] |

| Molecular Weight | 157.25 g/mol [1][2][3] |

| CAS Number | 16728-63-5[1][2][3] |

| Boiling Point | 72-74 °C at 4.5 Torr[1] |

| Density | 0.9281 g/cm³[1] |

| pKa | 9.70 ± 0.10 (Predicted)[1] |

| Flash Point | 110.3 °C[4] |

| Vapor Pressure | 0.0218 mmHg at 25 °C[4] |

Below is a 2D representation of the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Experimental Protocols

While specific, detailed experimental protocols for novel reactions involving this compound are proprietary or application-dependent, this section outlines a general synthesis approach and crucial safety and handling procedures based on available data.

Synthesis

A common synthetic route to produce similar cycloalkyl propanolamines involves a two-step process.[5] First, an epoxide is formed by reacting a corresponding alcohol (in this case, cyclohexanol) with epichlorohydrin in the presence of a base and a phase-transfer catalyst.[5] The resulting epoxide is then reacted with a primary amine to yield the final propanolamine derivative.[5]

The following diagram illustrates a generalized workflow for the synthesis and purification of a cycloalkoxy propanamine.

Figure 2: Generalized workflow for synthesis and purification.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a full-face respirator if exposure limits are exceeded.[4]

-

Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers.[4]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[4] In all cases of exposure, seek immediate medical attention.[4]

-

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or associated signaling pathways of this compound. However, related chemical structures, such as 3-[3-(phenalkylamino)cyclohexyl]phenols, have been investigated as potential μ-opioid receptor (MOR) antagonists.[6] These studies involve evaluating the compounds' ability to inhibit DAMGO-induced GTPγS stimulation in vitro to determine their antagonist activity.[6]

The logical workflow for investigating the potential biological activity of a novel compound like this compound would typically follow the steps outlined below.

Figure 3: Logical workflow for biological activity investigation.

Further research is required to elucidate the specific biological functions and mechanisms of action of this compound. The methodologies used for similar compounds can serve as a valuable starting point for future investigations.

References

- 1. This compound CAS#: 16728-63-5 [amp.chemicalbook.com]

- 2. This compound | C9H19NO | CID 4962869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. EP0037777B1 - Process for preparation of cycloalcoyl propanol amines useful as medicine - Google Patents [patents.google.com]

- 6. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 3-(Cyclohexyloxy)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-(Cyclohexyloxy)propan-1-amine. It details the key analytical techniques and experimental protocols used to confirm the chemical structure and purity of this compound. This document includes a summary of its physicochemical properties, detailed safety and handling procedures, a plausible synthetic route, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, a generalized workflow for the preliminary biological screening of such novel amine compounds is presented.

Introduction

This compound is a primary amine featuring a cyclohexyloxy group linked to a propyl chain. Its molecular structure combines the features of a flexible aliphatic amine with a bulky, lipophilic cyclohexyl ether moiety, suggesting potential applications in medicinal chemistry and materials science. Accurate structure elucidation is the foundational step in the research and development of any new chemical entity, ensuring the integrity of subsequent biological and material science studies. This guide outlines the critical analytical methods for the unambiguous identification and characterization of this compound.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | PubChem[1] |

| Molecular Weight | 157.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 16728-63-5 | PubChem[1] |

| Appearance | Colorless to light yellow liquid (predicted) | General chemical knowledge |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents (e.g., methanol, chloroform, dichloromethane). Limited solubility in water. | General chemical knowledge |

Synthesis and Experimental Protocols

Synthesis Workflow

References

Spectroscopic Data for 3-(Cyclohexyloxy)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Cyclohexyloxy)propan-1-amine. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, plausible experimental protocols for acquiring such data are also provided to guide researchers in their own characterization of this and similar molecules.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| CAS Number | 16728-63-5 |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the chemical structure and typical values for similar functional groups.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | t | 2H | -O-CH₂ -CH₂-CH₂-NH₂ |

| ~3.20 | m | 1H | -O-CH -(CH₂)₅ |

| ~2.70 | t | 2H | -O-CH₂-CH₂-CH₂ -NH₂ |

| ~1.80 | m | 2H | -O-CH₂-CH₂ -CH₂-NH₂ |

| ~1.75 | m | 2H | Cyclohexyl C2/C6-H (axial) |

| ~1.60 | m | 2H | Cyclohexyl C3/C5-H (axial) |

| ~1.30 | m | 2H | Cyclohexyl C4-H (axial) |

| ~1.25 | m | 2H | Cyclohexyl C2/C6-H (equatorial) |

| ~1.15 | m | 2H | Cyclohexyl C3/C5-H (equatorial) |

| ~1.10 | s (broad) | 2H | -NH₂ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~77.0 | -O-C H-(CH₂)₅ |

| ~68.0 | -O-C H₂-CH₂-CH₂-NH₂ |

| ~40.0 | -O-CH₂-CH₂-C H₂-NH₂ |

| ~32.0 | Cyclohexyl C 2/C6 |

| ~30.0 | -O-CH₂-C H₂-CH₂-NH₂ |

| ~25.5 | Cyclohexyl C 4 |

| ~24.0 | Cyclohexyl C 3/C5 |

FTIR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3380-3250 | Medium, Broad | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 2930-2850 | Strong | C-H stretch | Cyclohexyl and Propyl CH₂, CH |

| 1590-1560 | Medium | N-H bend (scissoring) | Primary Amine |

| 1450 | Medium | C-H bend | CH₂ |

| 1100-1050 | Strong | C-O stretch | Ether |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity | Possible Fragment Ion |

| 157 | Low | [M]⁺ (Molecular Ion) |

| 156 | Moderate | [M-H]⁺ |

| 127 | Moderate | [M-CH₂NH₂]⁺ |

| 98 | High | [C₆H₁₀O]⁺ |

| 83 | Moderate | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 56 | High | [C₃H₆N]⁺ |

| 30 | Very High (Base Peak) | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance III HD.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer, such as a PerkinElmer Spectrum Two or a Bruker ALPHA II.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like dichloromethane or methanol.

GC-MS Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 20-400.

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed spectrum with spectral libraries if available.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for spectral interpretation.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Cyclohexyloxy)propan-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(Cyclohexyloxy)propan-1-amine. Due to the absence of a publicly available experimental spectrum, this document presents a predicted spectrum based on established chemical shift principles and data from analogous compounds. The guide includes a comprehensive table of predicted ¹H NMR data, a detailed experimental protocol for acquiring such a spectrum, and illustrative diagrams to aid in the understanding of the molecular structure and experimental workflow. This document is intended to serve as a valuable resource for researchers working with this or structurally related compounds.

Introduction

This compound is a bifunctional molecule incorporating a bulky cyclohexyloxy group and a primary amine. Understanding its three-dimensional structure and electronic environment is crucial for its application in various fields, including drug development and materials science. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules in solution. This guide offers a predictive overview of the ¹H NMR spectrum of this compound, detailing the expected chemical shifts, coupling constants, and multiplicities for each proton.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the analysis of its constituent functional groups: the cyclohexane ring, the propyl chain, the ether linkage, and the primary amine. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms, as well as the magnetic anisotropy of the cyclohexane ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a (-CH-O-) | 3.20 - 3.30 | m | - | 1H |

| H-b (-O-CH₂-) | 3.45 - 3.55 | t | J = 6.5 - 7.0 | 2H |

| H-c (-CH₂-) | 1.70 - 1.80 | p | J = 6.5 - 7.0 | 2H |

| H-d (-CH₂-NH₂) | 2.75 - 2.85 | t | J = 6.5 - 7.0 | 2H |

| H-e, H-f (cyclohexyl) | 1.10 - 1.95 | m | - | 10H |

| H-g (-NH₂) | 1.5 - 2.5 (broad) | s | - | 2H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shift of the amine protons (H-g) can vary significantly with solvent, concentration, and temperature, and may exchange with D₂O.

Structural Assignment and Rationale

The predicted chemical shifts are rationalized as follows:

-

H-a: The methine proton on the cyclohexane ring directly attached to the oxygen atom is expected to be the most deshielded of the cyclohexane protons, appearing as a multiplet in the range of 3.20-3.30 ppm.

-

H-b: The methylene protons adjacent to the ether oxygen are deshielded and are expected to appear as a triplet around 3.45-3.55 ppm due to coupling with the adjacent methylene group (H-c).

-

H-c: The central methylene group of the propyl chain is expected to resonate as a pentet (or multiplet) in the range of 1.70-1.80 ppm, being coupled to both H-b and H-d.

-

H-d: The methylene protons adjacent to the amine group are deshielded by the nitrogen atom and are expected to appear as a triplet around 2.75-2.85 ppm, coupled to H-c.

-

H-e, H-f: The remaining ten protons of the cyclohexane ring will produce a complex series of overlapping multiplets in the upfield region, typically between 1.10 and 1.95 ppm.

-

H-g: The amine protons typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift is highly variable.

Experimental Protocol

The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For compounds with exchangeable protons like amines, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Adjust the shim coils to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks. This can be performed manually or automatically.

-

Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure efficient signal detection.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected proton signals.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify the chemical shift of each peak.

-

Visualizations

5.1. Molecular Structure and Proton Labeling

The following diagram illustrates the chemical structure of this compound with protons labeled for correlation with the predicted NMR data.

Caption: Labeled structure of this compound.

5.2. Experimental Workflow

The following flowchart outlines the general workflow for obtaining the ¹H NMR spectrum of a chemical sample.

Caption: General workflow for ¹H NMR spectroscopy.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. The tabulated data, along with the detailed experimental protocol and illustrative diagrams, offer a solid foundation for researchers and scientists to interpret experimental spectra of this and related molecules. While the predicted values serve as a strong guideline, it is important to note that experimental conditions can cause variations in the observed chemical shifts and coupling constants.

An In-depth Technical Guide to the 13C NMR Analysis of 3-(Cyclohexyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(Cyclohexyloxy)propan-1-amine. It details predicted and experimental chemical shift data, a standardized experimental protocol for data acquisition, and visual representations of the molecular structure and analytical workflow. This document is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development requiring detailed spectroscopic information and standardized methodologies for the characterization of this compound.

Molecular Structure and Carbon Numbering

The structure of this compound is depicted below, with each carbon atom systematically numbered to facilitate the assignment of 13C NMR signals. This numbering scheme is used consistently throughout this guide.

Mass spectrometry of 3-(Cyclohexyloxy)propan-1-amine

An In-depth Technical Guide to the Mass Spectrometry of 3-(Cyclohexyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Molecular Properties

The fundamental properties of this compound are essential for interpreting its mass spectrum.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉NO | [1] |

| Molecular Weight | 157.25 g/mol | [1] |

| Monoisotopic Mass | 157.146664230 Da | [1] |

According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2][3][4] As this compound contains a single nitrogen atom, its molecular ion peak ([M]⁺) is expected at an odd m/z value, specifically at m/z 157.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is predicted to be dominated by cleavage events characteristic of its two main functional groups: the primary amine and the ether.

Alpha-Cleavage at the Amine Group

The most prominent fragmentation pathway for aliphatic primary amines is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[2][3][5][6][7] This process results in the formation of a resonance-stabilized iminium cation. For this compound, this cleavage is expected to yield a base peak at m/z 30 , corresponding to the [CH₂NH₂]⁺ fragment.[5][6]

Cleavage at the Ether Linkage

Fragmentation can also occur at the ether functional group. This can involve cleavage of the C-O bond or the C-C bond adjacent to the oxygen.

-

C-O Bond Cleavage: Cleavage of the bond between the propyl chain and the oxygen atom can lead to the formation of a cyclohexyl radical and a [C₃H₇NO]⁺ ion, or a cyclohexyloxy radical and a [C₃H₈N]⁺ ion.

-

Alpha-Cleavage at the Ether Oxygen: Cleavage of the C-C bond alpha to the ether oxygen within the propyl chain can also occur.

Fragmentation of the Cyclohexyl Ring

The cyclohexyl ring itself can undergo fragmentation, typically involving the loss of neutral alkene molecules (e.g., ethene, propene) after initial ring-opening. This leads to a series of peaks separated by 14 or 28 mass units.

Predicted Mass Spectrum Data

Based on the predicted fragmentation pathways, the following table summarizes the expected key ions and their corresponding mass-to-charge ratios (m/z) in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |

| 157 | [C₉H₁₉NO]⁺ | Molecular Ion ([M]⁺) | Low to Medium |

| 128 | [C₈H₁₆N]⁺ | Loss of CHO | Low |

| 98 | [C₆H₁₀O]⁺ | Cleavage at C-O bond and H transfer | Low |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation | Medium |

| 57 | [C₃H₇N]⁺ | Cleavage of C-O bond | Medium |

| 55 | [C₄H₇]⁺ | Fragment from cyclohexyl ring | Medium |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage at the amine | High (Base Peak) |

Experimental Protocols

To acquire the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) protocol would be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Inject a 1 µL aliquot of the sample solution into the GC inlet, which is typically heated to 250°C.

-

Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). A typical temperature program would be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 30-200.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase, such as a methanol/water mixture.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition: Full scan mode to detect the protonated molecule [M+H]⁺ (m/z 158) and MS/MS (tandem mass spectrometry) to induce fragmentation and confirm the structure.

-

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for mass spectrometry.

Caption: Predicted fragmentation pathway of this compound.

Caption: General experimental workflow for mass spectrometry.

References

- 1. This compound | C9H19NO | CID 4962869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

Physical and chemical characteristics of 3-(Cyclohexyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-(Cyclohexyloxy)propan-1-amine, a versatile bifunctional molecule with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its properties, reactivity, and analytical methodologies, presented in a format tailored for scientific and research applications.

Chemical Identity and Physical Properties

This compound, identified by the CAS number 16728-63-5, is an organic compound featuring a cyclohexyloxy group linked to a propanamine backbone.[1][2] This structure imparts both hydrophobic (cyclohexyl ring) and hydrophilic (amine group) characteristics to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16728-63-5 | [1][2] |

| Molecular Formula | C₉H₁₉NO | [1][3] |

| Molecular Weight | 157.25 g/mol | [1][3] |

| Boiling Point | 72-74 °C at 4.5 Torr | [2] |

| Density | 0.9281 g/cm³ | [2] |

| pKa (Predicted) | 9.70 ± 0.10 | [2] |

| Flash Point | 110.3 °C | [4] |

| Vapor Pressure | 0.0218 mmHg at 25 °C | [4] |

Chemical Synthesis and Reactivity

The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the reaction of cyclohexanol with 3-chloropropan-1-amine.[5] The amine group and the ether linkage are the primary sites of chemical reactivity.

The chemical behavior of this compound is characterized by the reactivity of its primary amine group.[5] Key reactions include:

-

Oxidation: The primary amine can be oxidized to form corresponding aldehydes or ketones, depending on the oxidizing agent used.[5]

-

Reduction: While the amine is already in a reduced state, other parts of the molecule could be susceptible to reduction under specific conditions.

-

Substitution: The nucleophilic amine group can participate in substitution reactions, allowing for the synthesis of a variety of derivatives.[5]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound follow standard laboratory procedures. Below are generalized methodologies for key analytical techniques.

3.1. Determination of Boiling Point

The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For substances with high boiling points, vacuum distillation is employed to prevent decomposition, as is the case for this compound which was measured at a reduced pressure of 4.5 Torr.[2]

3.2. Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the cyclohexyl protons, the protons of the propyl chain, and the amine protons. The protons on the carbon adjacent to the nitrogen and oxygen atoms would be deshielded and appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule.[1] The carbons bonded to the nitrogen and oxygen atoms would be shifted downfield.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would exhibit a characteristic N-H stretching absorption for a primary amine in the range of 3300-3500 cm⁻¹.[6] Typically, primary amines show two bands in this region.[6] A strong C-O stretching band for the ether linkage would be expected around 1000-1300 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present.

-

Biological Activity and Applications

While extensive research into the biological activity of this compound is limited, its structural motifs are present in various pharmacologically active compounds.[5] The presence of both a hydrophobic cyclohexyl group and a basic amine center makes it a candidate for investigation in drug discovery programs. Its primary use to date has been in biochemical research and as a precursor in the synthesis of more complex molecules, including polymers.[5]

Safety and Handling

This compound is classified as a hazardous substance.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area.[4]

-

Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[4]

-

Avoid contact with skin and eyes.[4]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration.[4]

References

- 1. This compound | C9H19NO | CID 4962869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 16728-63-5 [amp.chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Buy this compound | 16728-63-5 [smolecule.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Safety and Handling of 3-(Cyclohexyloxy)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 3-(Cyclohexyloxy)propan-1-amine (CAS RN: 16728-63-5). The information is compiled from publicly available safety data sheets and chemical databases to ensure laboratory personnel can manage this substance responsibly.

Chemical Identification and Physical Properties

| Identifier | Value | Reference |

| IUPAC Name | 3-cyclohexyloxypropan-1-amine | [1] |

| CAS Number | 16728-63-5 | [1][2] |

| Molecular Formula | C9H19NO | [1] |

| Molecular Weight | 157.25 g/mol | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 72-74 °C at 4.5 Torr | [4] |

| Flash Point | 110.3°C | [2] |

| Vapor Pressure | 0.0218 mmHg at 25°C | [2] |

| pKa | 9.70 ± 0.10 (Predicted) | [4] |

| Density | 0.9281 g/cm3 | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification Summary [1]

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 1B |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 |

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Primary Hazards: Corrosive, Irritant[1]

The following diagram illustrates the GHS hazard classification for this compound.

Caption: GHS Hazard Classification of this compound.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling: [2]

-

Handle in a well-ventilated place.[2]

-

Work under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe mist, gas, or vapors.[2]

-

Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[2]

-

Wash hands thoroughly after handling.[5]

Storage: [2]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store locked up.[6]

-

Store apart from incompatible materials such as strong oxidizing agents and acids.[2][7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

-

Skin Protection: Wear chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] Protective clothing is also required.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

The following diagram outlines the recommended PPE.

Caption: Recommended Personal Protective Equipment (PPE).

First Aid Measures

In the event of exposure, immediate medical attention is required. The following first aid measures should be taken:

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation. | [2] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [2] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [2] |

The decision-making process for first aid is illustrated in the diagram below.

Caption: First Aid Workflow for Exposure Incidents.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: No data available.[2]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures:

-

Personal Precautions: Avoid breathing mist, gas, or vapors.[2] Avoid contact with skin and eyes.[2] Use personal protective equipment, including chemical-impermeable gloves.[2] Ensure adequate ventilation.[2] Remove all sources of ignition.[2] Evacuate personnel to safe areas.[2]

-

Environmental Precautions: Prevent further spillage or leakage if it is safe to do so.[2] Do not let the chemical enter drains; discharge into the environment must be avoided.[2]

-

Methods for Containment and Cleaning Up: Collect and arrange for disposal.[2] Keep the chemical in suitable, closed containers for disposal.[2] Remove all sources of ignition.[2]

Toxicological and Ecological Information

Detailed experimental protocols for the toxicological and ecological effects of this compound are not available in the public domain. The provided information is based on GHS classifications.

Acute Toxicity:

-

Oral: Harmful if swallowed (Category 4).[1]

Skin Corrosion/Irritation:

-

Causes severe skin burns (Category 1B).[1]

Serious Eye Damage/Eye Irritation:

-

Causes serious eye damage.[1]

Respiratory Sensitization:

-

May cause respiratory irritation (STOT SE, Category 3).[1]

Ecological Information:

-

Discharge into the environment must be avoided.[2]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge to sewer systems.[2] Containers can be triple-rinsed and offered for recycling or reconditioning.[2]

Regulatory Information

This substance is subject to various regulations. Users should ensure compliance with all applicable local, regional, and national laws.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal safety data sheet (SDS) and should not be used as the sole basis for risk assessment. All users should consult the original SDS for this compound from their supplier and adhere to all institutional safety protocols. No warranty, expressed or implied, is made.

References

- 1. This compound | C9H19NO | CID 4962869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 16728-63-5 [sigmaaldrich.com]

- 4. This compound CAS#: 16728-63-5 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

Navigating the Hazard Landscape of 3-(Cyclohexyloxy)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards associated with 3-(Cyclohexyloxy)propan-1-amine, in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This document is intended to equip researchers, scientists, and professionals in drug development with the critical safety information required for the safe handling, storage, and use of this compound.

GHS Classification and Hazards

This compound (CAS No. 16728-63-5) is classified as a hazardous chemical according to GHS criteria. The primary hazards identified are acute oral toxicity, skin corrosion, and respiratory irritation.[1] The GHS classification is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger[1]

GHS Pictograms:

-

Corrosion

-

Health Hazard

-

Exclamation Mark

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is crucial for understanding the substance's behavior under various experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C9H19NO | PubChem[1] |

| Molecular Weight | 157.25 g/mol | PubChem[1] |

| Flash Point | 110.3 °C | ChemicalBook[2] |

| Vapor Pressure | 0.0218 mmHg at 25°C | ChemicalBook[2] |

Toxicological Data Summary

| Toxicological Endpoint | GHS Classification | Remarks |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Ingestion of this substance can lead to harmful effects. |

| Skin Corrosion | Category 1B (Causes severe skin burns and eye damage) | Direct contact can cause irreversible damage to the skin and eyes. |

| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Inhalation of vapors or aerosols may lead to irritation of the respiratory tract. |

Experimental Protocols

The following sections describe the general methodologies based on OECD guidelines that are typically used to determine the GHS hazard classifications for a substance like this compound. It is important to note that the specific experimental details for this particular compound are not publicly available.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Typically, a small number of rats (usually females) are used for each step of the test.

-

Dosage: The test substance is administered in a stepwise procedure using a limited number of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Administration: The substance is administered orally by gavage.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The classification is determined by the number of animals that show signs of toxicity or die at specific dose levels.

Skin Corrosion/Irritation - OECD Guideline 404 (Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin corrosion or irritation.

Methodology:

-

Test Animals: The test is typically performed on albino rabbits.

-

Application: A small amount of the test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a shaved patch of skin.

-

Exposure: The substance is held in contact with the skin for a specified period (up to 4 hours).

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal. For corrosion, the observation is for irreversible tissue damage.

-

Endpoint: The severity and reversibility of the skin reactions are scored to determine the classification. A substance is considered corrosive if it causes destruction of skin tissue.

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

The assessment of respiratory irritation is often based on a combination of evidence, including human data (if available), animal studies, and other supporting data.

Methodology (based on general principles):

-

Test Animals: Studies may involve rodents exposed to the substance via inhalation.

-

Exposure: Animals are exposed to various concentrations of the substance as a vapor, aerosol, or gas for a defined period.

-

Observation: Clinical signs of respiratory irritation are observed, which may include changes in breathing patterns, nasal discharge, and histopathological examination of the respiratory tract.

-

Endpoint: Evidence of functional and/or morphological changes in the respiratory tract that are indicative of irritation determines the classification.

GHS Hazard Communication Workflow

The following diagram illustrates the logical workflow from hazard identification to the communication of these hazards through labels and safety data sheets (SDS) as mandated by the GHS.

Caption: GHS Hazard Communication Workflow for a Chemical Substance.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling or using this chemical.

References

An In-depth Technical Guide to 3-(Cyclohexyloxy)propan-1-amine: Discovery, Properties, and Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 3-(Cyclohexyloxy)propan-1-amine. Due to the limited publicly available biological data for this specific compound, this guide also contextualizes its potential pharmacological activity based on related compounds and historical patent literature.

Introduction

This compound is a cycloalkylamine derivative. Its structural features, specifically the cyclohexyloxy and propanamine moieties, place it within a class of compounds investigated for their potential pharmacological activities, notably as cardiovascular agents. This guide will detail its known properties, trace its likely origins based on patent literature, and provide a representative synthetic protocol.

Physicochemical and Safety Data

Comprehensive data on the physical, chemical, and safety properties of this compound are crucial for its handling and application in a research setting.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These computed properties are sourced from publicly available chemical databases.[1]

| Property | Value |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| CAS Number | 16728-63-5 |

| IUPAC Name | 3-cyclohexyloxypropan-1-amine |

| XLogP3-AA | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 157.146664230 Da |

| Topological Polar Surface Area | 35.3 Ų |

Toxicology and Safety Information

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and precautionary statements.[1] It is imperative to handle this compound in a well-ventilated area with appropriate personal protective equipment.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 1B) | Danger | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | Danger | H335: May cause respiratory irritation |

Discovery and History

The specific discovery of this compound is not well-documented in publicly accessible literature. However, its origins can be traced through patent literature concerning a broader class of cycloalkyl propanolamines.

A key document is the 1981 European Patent EP0037777B1, filed by the Pierre FABRE Research Center. This patent details the synthesis of novel cycloalkyl propanolamine derivatives with β-blocking properties for the potential treatment of cardiovascular diseases. While this compound is not explicitly singled out, its structure falls within the general class of compounds described.

Crucially, this patent mentions that some of these cycloalkyl propanolamines were already known, citing a 1968 article by G. Ferrari et al. in Boll. Chim. Farm. and a Belgian Patent No. 837,320 as prior art. The Ferrari et al. paper is titled "Beta-Adrenergic blocking drugs. III. 1-Aryloxy- and 1-arylamino-3-amino-2-propanols," suggesting that the initial research into related structures focused on their potential as beta-blockers.

It is therefore highly probable that this compound was first synthesized and characterized during this period of research into non-aromatic analogues of aryloxypropanolamine beta-blockers.

Experimental Protocols: Synthesis

The following is a generalized experimental protocol for the synthesis of cycloalkyl propanolamines, based on the process described in European Patent EP0037777B1. This should be considered a representative method, and specific optimization would be required for the synthesis of this compound.

General Synthesis of Cycloalkyl Propanolamines

The synthesis is a two-step process:

-

Step 1: Synthesis of the Epoxide Intermediate. The corresponding alcohol (in this case, cyclohexanol) is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate) to form the glycidyl ether intermediate, 1-(cyclohexyloxy)-2,3-epoxypropane.

-

Step 2: Amination of the Epoxide. The epoxide intermediate is then reacted with an amine (in this case, ammonia or a protected form of ammonia) to open the epoxide ring and form the final propanolamine product. The reaction is typically carried out in a solvent such as methanol.

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways (Inferred)

There is a lack of specific, publicly available experimental data on the biological activity of this compound. However, based on the historical context of its likely discovery and its structural similarity to known beta-blockers, its primary pharmacological target would likely be the β-adrenergic receptors.

Inferred Mechanism of Action: β-Adrenergic Blockade

β-adrenergic receptors are G-protein coupled receptors that are activated by catecholamines like epinephrine and norepinephrine. Their activation in the heart, for example, leads to an increase in heart rate and contractility. A β-blocker would competitively inhibit the binding of these catecholamines to the receptor, thereby reducing its downstream effects.

The signaling pathway for a β1-adrenergic receptor in a cardiac myocyte is as follows:

-

Activation: Epinephrine or norepinephrine binds to the β1-adrenergic receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

Phosphorylation: PKA phosphorylates various downstream targets, including L-type calcium channels and phospholamban, leading to increased intracellular calcium and enhanced cardiac contractility and heart rate.

This compound, acting as a β-blocker, would be expected to competitively antagonize the receptor at Step 1, thereby inhibiting this entire cascade.

Caption: Inferred mechanism of action via β-adrenergic receptor blockade.

Conclusion

This compound is a compound with a likely history rooted in the mid-20th-century exploration of beta-adrenergic blocking agents. While specific biological data for this molecule is scarce in the public domain, its chemical properties are well-defined, and a general synthetic route can be inferred from related patents. Future research would be necessary to fully elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational understanding for researchers interested in this and related cycloalkylamine compounds.

References

Unveiling the Therapeutic Potential: A Technical Guide to Research Areas for 3-(Cyclohexyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the promising, yet largely untapped, research avenues for the novel compound 3-(Cyclohexyloxy)propan-1-amine. Based on structural similarities to known pharmacologically active agents, this document posits that the primary therapeutic potential of this compound lies in its activity as a serotonin-norepinephrine reuptake inhibitor (SNRI). SNRIs are a well-established class of antidepressants that are also effective in the treatment of various anxiety and pain disorders. This guide provides a comprehensive overview of the foundational chemical information, potential biological targets, and detailed experimental protocols to facilitate further investigation into this compelling molecule. A proposed preclinical development workflow is also outlined to guide future research endeavors.

Introduction

This compound is a primary amine with a cyclohexyloxy moiety. While specific biological activity data for this compound is not extensively available in peer-reviewed literature, its structural architecture bears a strong resemblance to a class of molecules known as 3-aryloxy-3-substituted propanamines, which have been patented as potent inhibitors of both serotonin and norepinephrine reuptake.[1] This structural analogy forms the basis of the hypothesis that this compound may function as a dual serotonin-norepinephrine reuptake inhibitor (SNRI), a class of drugs with significant therapeutic value in treating major depressive disorder (MDD), generalized anxiety disorder (GAD), social phobia, and chronic pain conditions.[2]

This whitepaper aims to provide a detailed technical framework for initiating and advancing research into this compound. It will cover the known chemical properties, propose a primary mechanism of action, outline detailed experimental protocols for synthesis and biological evaluation, and present a logical workflow for its preclinical development.

Chemical and Physical Properties

A summary of the known and computed chemical and physical properties of this compound is presented in Table 1. This data is essential for its synthesis, purification, and formulation in future studies.

| Property | Value | Reference |

| Molecular Formula | C9H19NO | [3] |

| Molecular Weight | 157.25 g/mol | [3][4] |

| CAS Number | 16728-63-5 | [3][4] |

| IUPAC Name | 3-cyclohexyloxypropan-1-amine | [3] |

| SMILES | C1CCC(CC1)OCCCN | [3] |

| XLogP3-AA | 2.7 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Exact Mass | 157.146664 g/mol | [3] |

| Topological Polar Surface Area | 35.3 Ų | [3] |

Proposed Primary Research Area: Serotonin-Norepinephrine Reuptake Inhibition

The core hypothesis for the therapeutic potential of this compound is its function as a serotonin-norepinephrine reuptake inhibitor (SNRI).

Mechanism of Action: SNRI Signaling Pathway

SNRIs exert their therapeutic effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuronal membrane. This inhibition leads to an increased concentration of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing neurotransmission. The downstream effects of this increased monoamine availability are believed to be responsible for the antidepressant, anxiolytic, and analgesic properties of this drug class.

Experimental Protocols

To investigate the potential of this compound as an SNRI, a series of in vitro and in vivo experiments are proposed.

Synthesis of this compound

A potential synthetic route is adapted from the general procedure described for related cycloalkyl propanolamines.

Materials:

-

Cyclohexanol

-

Acrylonitrile

-

Sodium metal

-

Raney Nickel

-

Anhydrous diethyl ether

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Synthesis of 3-Cyclohexyloxypropanenitrile: In a round-bottom flask, dissolve cyclohexanol in anhydrous diethyl ether. Add small pieces of sodium metal portion-wise with stirring until all the sodium has reacted to form sodium cyclohexoxide. To this solution, add acrylonitrile dropwise while maintaining the temperature below 30°C. Stir the reaction mixture at room temperature overnight. Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 3-cyclohexyloxypropanenitrile. Purify by vacuum distillation.

-

Reduction to this compound: In a high-pressure autoclave, dissolve the purified 3-cyclohexyloxypropanenitrile in ethanol. Add a catalytic amount of Raney Nickel. Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm) and heat to 80-100°C with vigorous stirring. Monitor the reaction by TLC or GC-MS until completion. After cooling and releasing the pressure, filter the catalyst. Concentrate the filtrate under reduced pressure to yield the crude this compound.

-